2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Description
The compound 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (hereafter referred to as the target compound) belongs to the phthalazinone class, characterized by a bicyclic phthalazin-1(2H)-one core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazol-5-yl moiety bearing an m-tolyl (3-methylphenyl) group at position 2. This structure combines electron-donating (ethoxy) and hydrophobic (methyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-31-19-13-11-18(12-14-19)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-32-24)17-8-6-7-16(2)15-17/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPZUNTAPUUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- IUPAC Name : 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Synthesis
The synthesis of the compound involves the reaction of phthalic anhydride with appropriate substituents to form the oxadiazole moiety. The reaction conditions typically include refluxing in suitable solvents and subsequent purification methods such as recrystallization or chromatography. Various studies have reported similar synthetic routes for related compounds .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of phthalazinone derivatives. For instance, derivatives containing the oxadiazole ring have shown significant activity against various bacterial and fungal strains. The compound has been screened for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Results indicate that it exhibits notable antimicrobial activity comparable to standard antibiotics .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
Research into the anticancer properties of oxadiazole derivatives has revealed promising results. The compound demonstrated cytotoxic effects against several human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| DU-145 | 8 |
| A549 | 12 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the compound has been investigated for other biological effects:
- Anti-inflammatory : Exhibited potential in reducing inflammation in animal models.
- Analgesic : Showed significant pain relief in pain models.
- Antidiabetic : Indicated potential in lowering blood glucose levels in diabetic models .
Case Studies
- Antimicrobial Study : A series of synthesized phthalazinone derivatives were tested against a panel of microorganisms, revealing that those with oxadiazole substitutions exhibited enhanced activity compared to their parent compounds .
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives led to a significant reduction in cell viability across multiple cancer cell lines, suggesting a promising avenue for further research into their use as chemotherapeutic agents .
Scientific Research Applications
Pharmacological Properties
Phthalazinone derivatives, including the compound , have demonstrated a wide range of pharmacological activities:
- Anticancer Activity : Phthalazinone derivatives have been shown to inhibit the growth of various cancer cell lines. The molecular hybridization strategy, which combines pharmacophores from different bioactive molecules, has been employed to enhance anticancer properties and overcome drug resistance .
- Anti-inflammatory Effects : Studies indicate that phthalazinones exhibit significant anti-inflammatory properties. This is crucial in developing treatments for chronic inflammatory diseases .
- Antidiabetic and Antihypertensive Properties : Some derivatives have been reported to possess antidiabetic and antihypertensive effects, making them potential candidates for managing metabolic disorders .
Synthesis and Structure-Activity Relationship
The synthesis of 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves several steps that enhance its biological activity. The incorporation of the oxadiazole moiety is particularly noteworthy as it contributes to the compound's efficacy against various targets .
Several studies highlight the effectiveness of phthalazinone derivatives:
- Anticancer Efficacy : A study demonstrated that a series of phthalazinone derivatives exhibited cytotoxic effects on human tumor cells, with some compounds showing IC50 values in the low micromolar range . The structural modifications significantly influenced their potency.
- Anti-inflammatory Mechanism : Research indicated that phthalazinones could inhibit pro-inflammatory cytokines in vitro. This suggests their potential use in treating autoimmune diseases .
- Combined Therapeutic Approaches : Recent advancements have explored the combination of phthalazinones with other therapeutic agents to enhance efficacy and reduce side effects. This approach has shown promise in preclinical models .
Chemical Reactions Analysis
Cyclization Reactions
The oxadiazole moiety undergoes cyclization to form fused heterocyclic systems. For example:
-
Microwave-assisted cyclization with thiourea derivatives yields thiadiazolo-phthalazinone hybrids, enhancing antitumor activity .
-
Ultrasonic irradiation accelerates cyclocondensation with hydrazides, achieving 85–92% yields in 15–30 minutes .
Key Conditions:
| Reaction Type | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxadiazole ring closure | KOH/ethanol | Reflux | 78–82 |
| Thiadiazole formation | CuSO₄·5H₂O/DMF | 25–60 | 72–89 |
Nucleophilic Substitutions
The ethoxyphenyl group participates in regioselective substitutions:
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Halogenation at the oxadiazole C5 position using POCl₃/PCl₅ forms chloro derivatives.
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Aminolysis with primary amines replaces ethoxy groups, generating secondary amines with 65–80% efficiency.
Comparative Reactivity:
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxadiazole C5 | POCl₃ | 5-chloro-oxadiazole derivative | 85 |
| Phthalazinone N2 | R-NH₂ | N2-alkylated phthalazinone | 73 |
Oxidation and Reduction
-
Oxidation : The oxadiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂/AcOH .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazinone carbonyl to a secondary alcohol.
Oxidation Data:
| Substrate | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Thioether (C=S) | H₂O₂/AcOH | Sulfoxide (C-SO) | 68 |
| Sulfoxide | mCPBA | Sulfone (C-SO₂) | 72 |
Mannich and Alkylation Reactions
-
Mannich Reaction : Forms amino-methyl derivatives via one-pot condensation with formaldehyde and amines (e.g., p-toluidine) .
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Alkylation : Benzyl chloride or phenacyl bromide reacts at the oxadiazole sulfur, producing S-alkylated analogs .
Mannich Reaction Optimization:
| Amine | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| p-Toluidine | DMF | 30 | 89 |
| Cyclohexylamine | Ethanol | 45 | 76 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling at the m-tolyl group introduces aryl/heteroaryl substituents:
-
Biphenyl synthesis with phenylboronic acid achieves 81% yield under microwave conditions.
Acid/Base-Mediated Transformations
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Hydrolysis : The ethoxy group hydrolyzes to hydroxyl under acidic conditions (HCl/EtOH).
-
Decarboxylation : Heating with NaOH removes carboxyl groups from esterified derivatives.
Reaction Mechanisms and Stability
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogs vary widely (30–72%), influenced by steric and electronic effects of substituents. For example, compound 46 (72% yield) features a 4-chlorophenethyl group, which may enhance reactivity compared to bulkier substituents like trifluoromethyl biphenyl (compound 47 , 55% yield) .
- Purity: Most analogs achieve >98% purity after recrystallization (), suggesting robust synthetic protocols for oxadiazole-phthalazinone hybrids.
- Substituent Impact : Electron-withdrawing groups (e.g., fluoro in 6g ) correlate with higher melting points (171–175°C) compared to electron-donating groups (e.g., methoxy in 6f , 146–150°C) .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~460 g/mol) is comparable to analogs like 4 (470.5 g/mol) but lower than 6g (544.1 g/mol), highlighting the influence of aromatic substituents on bulk .
- Hydrophobicity: The m-tolyl group in the target compound enhances hydrophobicity relative to analogs with polar substituents (e.g., 4-fluorophenoxy in 6g). This may improve membrane permeability in biological systems.
Structural Characterization
Crystallographic data for analogs (e.g., 4 and 5 in ) reveal that substituents influence molecular planarity and packing. For instance, fluorophenyl groups introduce perpendicular orientations that disrupt crystallinity . The target compound’s ethoxy group, being flexible, may reduce crystallinity compared to rigid analogs like 6g . Structural refinements using SHELXL () and OLEX2 () are standard for these compounds, ensuring accurate bond-length and angle comparisons.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, and what reaction conditions are critical?
Answer:
A typical synthesis involves multi-step heterocyclic condensation. For example, the phthalazinone core can be functionalized via nucleophilic substitution or cycloaddition. Key steps include:
- Reflux with catalysts : Use pyridine and zeolite (Y-H) under oil bath heating (150°C) to facilitate cyclization of oxadiazole precursors .
- Phosphorus oxychloride activation : Reacting phthalazinone derivatives with PCl₅/POCl₃ mixtures under steam bath conditions (2–5 hours) introduces reactive chloro groups for subsequent coupling .
- Solvent selection : Ethanol or ice-HCl mixtures are critical for quenching reactions and precipitating intermediates .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Using SHELX programs (e.g., SHELXL) for refinement, ensuring bond lengths/angles match theoretical models. For example, mean C–C bond deviations <0.005 Å confirm accuracy .
- Spectroscopic techniques : ¹H/¹³C NMR and IR verify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
- Chromatography : HPLC or TLC monitors purity (>95%) and identifies byproducts .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals by selectively dissolving impurities .
- Acid-base extraction : Hydrochloric acid/ice quenching precipitates crude products, which are then washed with cold water to remove acidic residues .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
- Substituent modulation : Vary the m-tolyl or ethoxyphenyl groups to assess steric/electronic effects. For example, fluorinated aryl groups enhance lipophilicity and target binding .
- Functional assays : Test derivatives in whole-blood LTB₄ inhibition assays (IC₅₀ <100 nM) to correlate structural changes with potency .
- Physicochemical optimization : Adjust logP (via substituents) to balance solubility and membrane permeability, guided by HPLC-measured partition coefficients .
Advanced: What computational methods predict binding interactions between this compound and biological targets?
Answer:
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., PARP1/2). Key steps:
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes (RMSD <2 Å indicates robust binding) .
Advanced: How are pharmacokinetic (PK) properties evaluated for this compound?
Answer:
- In vitro DMPK : Microsomal stability assays (human/rodent liver microsomes) predict metabolic clearance. For example, >60% remaining after 1 hour suggests low hepatic extraction .
- Oral bioavailability : Administer in murine models and measure plasma concentration via LC-MS/MS. Linear dose-exposure relationships (R² >0.95) indicate predictable PK .
- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4) assess drug-drug interaction risks (IC₅₀ >10 µM preferred) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Replicate experiments in standardized whole-blood or cell-based systems (e.g., MX-1 BRCA1-mutant cells) to minimize variability .
- Data triangulation : Cross-validate IC₅₀ values with orthogonal methods (e.g., SPR for binding affinity vs. functional EC₅₀) .
- Structural analysis : Compare X-ray co-crystal structures of active/inactive analogs to identify critical binding motifs (e.g., hydrogen bonds with Ser904 in PARP1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
